molecular formula C40H62N12O11 B611719 VSWRAPTA CAS No. 2229829-30-3

VSWRAPTA

カタログ番号: B611719
CAS番号: 2229829-30-3
分子量: 887.01
InChIキー: DLKFGZCPOUJHBL-MWJQDZEGSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

VSWRAPTA is a bioactive peptide derived from the FNIII 6 domain of the extracellular matrix (ECM) glycoprotein tenascin-C (Tnc). It has been identified as a critical mediator of neuronal branching and differentiation via activation of the focal adhesion kinase (FAK) and extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathways . Unlike full-length tenascin-C, which contains multiple functional domains, VSWRAPTA represents a short, linear peptide sequence that retains specific neuroregulatory properties. Its mechanism involves transcellular signaling, promoting neurite outgrowth in vitro without requiring direct cell-matrix adhesion . This makes it a promising candidate for applications in neural tissue engineering and regenerative medicine.

特性

CAS番号

2229829-30-3

分子式

C40H62N12O11

分子量

887.01

IUPAC名

Val-Ser-Trp-Arg-Ala-Pro-Thr-Ala

InChI

InChI=1S/C40H62N12O11/c1-19(2)30(41)36(59)50-28(18-53)34(57)49-27(16-23-17-45-25-11-7-6-10-24(23)25)33(56)48-26(12-8-14-44-40(42)43)32(55)46-20(3)38(61)52-15-9-13-29(52)35(58)51-31(22(5)54)37(60)47-21(4)39(62)63/h6-7,10-11,17,19-22,26-31,45,53-54H,8-9,12-16,18,41H2,1-5H3,(H,46,55)(H,47,60)(H,48,56)(H,49,57)(H,50,59)(H,51,58)(H,62,63)(H4,42,43,44)/t20-,21-,22+,26-,27-,28-,29-,30-,31-/m0/s1

InChIキー

DLKFGZCPOUJHBL-MWJQDZEGSA-N

SMILES

O=C(N[C@@H](CO)C(N[C@@H](CC1=CNC2=CC=CC=C12)C(N[C@@H](CCCNC(N)=N)C(N[C@@H](C)C(N3[C@@H](CCC3)C(N[C@@H]([C@H](O)C)C(N[C@@H](C)C(O)=O)=O)=O)=O)=O)=O)=O)[C@H](C(C)C)N

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

VSWRAPTA

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

Below is a systematic comparison of VSWRAPTA with structurally or functionally analogous peptides, including VFDNFVLK (tenascin-C), IKVAV (laminin-1), and RGD (fibronectin).

Table 1: Comparative Analysis of VSWRAPTA and Similar Peptides

Parameter VSWRAPTA (Tenascin-C) VFDNFVLK (Tenascin-C) IKVAV (Laminin-1) RGD (Fibronectin)
Source Domain FNIII 6 domain FNIII D domain Laminin α1 chain Central cell-binding domain
Key Receptors FAK, ERK1/2 α7β1 integrin α6β1 integrin, syndecans α5β1, αvβ3 integrins
Primary Function Neuronal branching via FAK/ERK Neurite outgrowth via integrins Neurite extension, cell adhesion Cell adhesion, migration
Structural Motifs Linear sequence (VSWRAPTA) Requires FD/FV pairs Isoleucine-lysine-valine motif Arginine-glycine-aspartate triad
Mechanistic Specificity Activates intracellular kinases Binds integrins directly Binds integrins and proteoglycans Universal integrin-binding motif
Functional Limitations Limited to neuronal cells Requires α7β1 integrin expression Context-dependent effects Overly broad receptor targeting
Therapeutic Potential Neural repair scaffolds Limited due to narrow receptor Spinal cord injury models Wound healing, coatings

Key Findings

Mechanistic Divergence :

  • VSWRAPTA uniquely activates FAK/ERK pathways without direct integrin binding, distinguishing it from VFDNFVLK and RGD , which rely on integrin interactions . This transcellular mechanism reduces dependency on specific receptor expression .
  • IKVAV , while also neuroactive, exhibits pleiotropic effects due to interactions with proteoglycans, complicating its therapeutic use .

Structural Efficiency: VSWRAPTA’s linear sequence offers synthetic simplicity compared to VFDNFVLK, which requires conserved FD/FV amino acid pairs for activity . However, both peptides lack the multifunctionality of full-length tenascin-C, which combines multiple domains for synergistic signaling .

Therapeutic Trade-offs: RGD’s broad integrin targeting makes it versatile for general cell adhesion but less specific for neural applications. In contrast, VSWRAPTA’s FAK/ERK activation is highly specific to neurons but may exclude non-neuronal cell types .

Research Implications

  • VSWRAPTA ’s selectivity for FAK/ERK pathways positions it as a superior candidate for neural-specific interventions , such as hydrogels for spinal cord repair .
  • Combining VSWRAPTA with other peptides (e.g., IKVAV ) could mimic the multifunctionality of native ECM proteins, addressing limitations of single-domain peptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
VSWRAPTA
Reactant of Route 2
VSWRAPTA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。